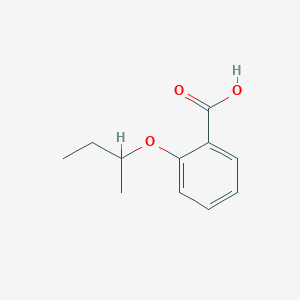

2-(Butan-2-yloxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Butan-2-yloxy)benzoic acid, also known as 2-sec-butoxybenzoic acid, is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a butan-2-yloxy group. This compound is known for its applications in various fields, including chemistry and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yloxy)benzoic acid typically involves the esterification of benzoic acid with butan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Benzoic acid+Butan-2-olAcid catalyst2-(Butan-2-yloxy)benzoic acid+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Butan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: 2-(Butan-2-yloxy)benzyl alcohol.

Substitution: Brominated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

2-(Butan-2-yloxy)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(Butan-2-yloxy)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Methoxybenzoic acid: Similar structure with a methoxy group instead of a butan-2-yloxy group.

2-Ethoxybenzoic acid: Contains an ethoxy group instead of a butan-2-yloxy group.

2-Propoxybenzoic acid: Features a propoxy group instead of a butan-2-yloxy group.

Uniqueness: 2-(Butan-2-yloxy)benzoic acid is unique due to its specific butan-2-yloxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

2-(Butan-2-yloxy)benzoic acid is an aromatic compound characterized by a benzoic acid moiety with a butan-2-yloxy substituent. This unique structure contributes to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and antiviral properties, as well as its interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O3. The presence of a carboxylic acid functional group enhances its acidic properties, while the butan-2-yloxy group may facilitate interactions with various biological targets.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Studies have shown that it can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation. This inhibition suggests that the compound may reduce inflammatory responses in various conditions.

2. Antiviral Potential

Preliminary studies suggest that derivatives of this compound may possess antiviral properties. These findings are particularly relevant in the context of developing treatments for viral infections, although more extensive research is needed to establish definitive antiviral efficacy.

3. Interaction with Biological Macromolecules

Interaction studies have indicated that this compound may interact with proteins and nucleic acids. Such interactions can influence its pharmacological efficacy and toxicity profiles, highlighting the importance of structural modifications for enhancing bioactivity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-(Butan-2-yl)benzoic acid | C12H16O2 | Similar structure; differing substitution pattern |

| 3-(Butan-2-yloxy)benzoic acid | C12H16O3 | Different position of the butan-2-yloxy group |

| Benzoic Acid | C7H6O2 | Parent compound without the butan-2-yloxy substituent |

This table illustrates how the specific ortho substitution in this compound may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.

- Antiviral Activity : Another investigation explored the antiviral effects of related benzoic acid derivatives, suggesting that structural modifications could enhance efficacy against viral pathogens .

- Cellular Interaction Studies : Research highlighted that this compound interacts with key cellular pathways involved in protein degradation, which could be pivotal for developing new therapeutic agents targeting proteostasis.

The mechanism through which this compound exerts its effects likely involves:

- Non-covalent Interactions : The compound may interact with target proteins through hydrogen bonding and hydrophobic interactions.

- Biochemical Pathways : It has been shown to inhibit pathways such as NF-κB, which is crucial for regulating immune responses and inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Similar compounds are metabolized by human liver microsomes and involve cytochrome P450 enzymes, which play a critical role in drug metabolism and elimination .

Eigenschaften

IUPAC Name |

2-butan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBIFTKOEMNXBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.